Cas no 5747-23-9 (2-Phenyl-1,3,2-benzodioxaborole)

5747-23-9 structure
Nome del prodotto:2-Phenyl-1,3,2-benzodioxaborole
2-Phenyl-1,3,2-benzodioxaborole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,2-Benzodioxaborole,2-phenyl-
- 2-PHENYL-1,3,2-BENZODIOXABOROLE
- 2-phenyl-2H-1,3,2-benzodioxaborole
- benzeneboronicacid,o-phenyleneester
- DAIKIN MEC-101
- o-phenylenebenzeneboronate
- NSC 54020
- NSC-54020
- FT-0613302
- AKOS006229488
- CS-0174171
- MFCD00221620
- WLN: T56 BOBOJ CR
- 2-Phenylbenzo[d][1,3,2]dioxaborole
- o-Phenylene benzeneboronate
- AMY1097
- DTXSID40973002
- 1,3,2-Benzodioxaborole, 2-phenyl-
- 1,2-Benzodioxaborole, 2-phenyl-
- AS-40041
- Benzeneboronic acid, cyclic o-phenylene ester
- NSC54020
- BRN 2938975
- 5747-23-9
- AI3-61017
- 4-16-00-01658 (Beilstein Handbook Reference)
- NDSRMXNIVBRWFG-UHFFFAOYSA-N
- Benzeneboronic acid, o-phenylene ester
- 2-Phenyl-1,2-benzodioxaborole
- Benzeneboronic acid, catechol ester
- 2-phenyl-1,3,2-benzodioxaborol
- SCHEMBL1453305
- Benzeneboronic acid o-phenylene ester
- 2-Phenyl-1,3,2-benzodioxaborole
-
- MDL: MFCD00221620
- Inchi: InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
- Chiave InChI: NDSRMXNIVBRWFG-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)B2OC3=CC=CC=C3O2
Proprietà calcolate
- Massa esatta: 196.07000
- Massa monoisotopica: 196.06956
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 202
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 18.5
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.26 g/cm3
- Punto di fusione: 114 °C
- Punto di ebollizione: 124 ºC (0.4 Torr)
- Punto di infiammabilità: 126.0±22.6 ºC,
- Indice di rifrazione: 1.595
- PSA: 18.46000
- LogP: 1.85320
2-Phenyl-1,3,2-benzodioxaborole Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: Irritant
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Stoccaggio a -4 ℃ (6-12weeks), lungo periodo di conservazione a -20 ℃ (1-2years), trasporto a 0 ℃
2-Phenyl-1,3,2-benzodioxaborole Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM161678-1g |
2-phenylbenzo[d][1,3,2]dioxaborole |
5747-23-9 | 97% | 1g |
$601 | 2023-02-02 | |
abcr | AB304223-1g |
2-Phenyl-1,3,2-benzodioxaborole; . |
5747-23-9 | 1g |
€752.80 | 2024-06-08 | ||
eNovation Chemicals LLC | Y0990792-5g |
2-phenyl-1,3,2-benzodioxaborole |
5747-23-9 | 95% | 5g |
$2500 | 2025-02-26 | |
Crysdot LLC | CD12059465-1g |
2-Phenylbenzo[d][1,3,2]dioxaborole |
5747-23-9 | 97% | 1g |
$465 | 2024-07-24 | |
eNovation Chemicals LLC | Y0990792-5g |
2-phenyl-1,3,2-benzodioxaborole |
5747-23-9 | 95% | 5g |
$2500 | 2025-02-26 | |
1PlusChem | 1P00IAPE-5g |
1,3,2-Benzodioxaborole, 2-phenyl- |
5747-23-9 | 96% | 5g |
$2021.00 | 2025-02-28 | |
1PlusChem | 1P00IAPE-1g |
1,3,2-Benzodioxaborole, 2-phenyl- |
5747-23-9 | 96% | 1g |
$532.00 | 2025-02-28 | |
1PlusChem | 1P00IAPE-25g |
1,3,2-Benzodioxaborole, 2-phenyl- |
5747-23-9 | 96% | 25g |
$6031.00 | 2025-02-28 | |
abcr | AB304223-1 g |
2-Phenyl-1,3,2-benzodioxaborole; . |
5747-23-9 | 1 g |
€976.90 | 2023-07-19 | ||
TRC | P400428-10mg |
2-Phenyl-1,3,2-benzodioxaborole |
5747-23-9 | 10mg |
$ 50.00 | 2022-06-03 |
2-Phenyl-1,3,2-benzodioxaborole Letteratura correlata
-
1. Applications of high-potential quinones. Part 12. Studies on an organic reaction cycle for the production of hydrogen from waterColin M. Tice,Alan B. Turner J. Chem. Soc. Perkin Trans. 1 1978 505
-
Charles Beromeo Bheeter,Abhishek Dutta Chowdhury,Rosa Adam,Ralf Jackstell,Matthias Beller Org. Biomol. Chem. 2015 13 10336
-
Peng Sun,Yan Zhu,Hailong Yang,Hong Yan,Linhua Lu,Xiang Zhang,Jincheng Mao Org. Biomol. Chem. 2012 10 4512
-
Nilima Sinha,Srimanta Pakhira Mol. Syst. Des. Eng. 2022 7 577
-
5. Carbon-13 nuclear magnetic resonance spectroscopy as a method to determine relative acidity of boron Lewis acids in pyridine complexesNorberto Farfán,Rosalinda Contreras J. Chem. Soc. Perkin Trans. 2 1987 771
5747-23-9 (2-Phenyl-1,3,2-benzodioxaborole) Prodotti correlati
- 2227662-55-5((1R)-2-amino-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)
- 2922439-76-5(Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hcl)
- 86604-80-0(N-Oxide-2,3,5-trimethyl-4-methoxypyridine)
- 1209621-89-5(1-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-3-(thiophen-2-yl)urea)
- 1804933-80-9(3-(Difluoromethyl)-2-nitropyridine)
- 2680752-81-0(1-(tert-butoxy)-2-methyl-1-oxopropan-2-ylcarbamic acid)
- 95415-84-2(Gramine-α,α-d2)
- 1186310-90-6(2-(Trimethylsilyl)furo3,2-bpyridin-6-ol)
- 1804470-87-8(2-Chloro-5-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid)
- 1713602-31-3(4-Methanesulfonylmethyl-5-nitro-1H-benzoimidazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:5747-23-9)2-Phenyl-1,3,2-benzodioxaborole

Purezza:99%/99%/99%
Quantità:0.25g/1g/5g
Prezzo ($):351.0/877.0/2633.0